4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide
Description
This compound belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, characterized by a thiazolidinone core with a benzylidene substituent at position 5 and a substituted butanamide moiety at position 2. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, influencing π-π stacking interactions and biological activity . Synthesis typically involves condensation of 4-ethylbenzaldehyde with a thiazolidinone precursor, followed by coupling with 3-methoxyphenylbutanamide under basic conditions .
Properties
Molecular Formula |
C23H24N2O3S2 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide |
InChI |
InChI=1S/C23H24N2O3S2/c1-3-16-9-11-17(12-10-16)14-20-22(27)25(23(29)30-20)13-5-8-21(26)24-18-6-4-7-19(15-18)28-2/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,24,26)/b20-14- |
InChI Key |
JZCGKMDUIWESFN-ZHZULCJRSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thioamides with α-Haloketones
A widely adopted approach involves the reaction of thioamides with α-haloketones under basic conditions. For this compound, N-(3-methoxyphenyl)butanamide thioamide derivatives are condensed with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature over 6 hours. The reaction typically achieves 68–72% yields when catalyzed by triethylamine, which facilitates deprotonation and nucleophilic attack.
Mechanistic Insight :
The thioamide's sulfur atom attacks the α-carbon of chloroacetyl chloride, displacing chloride and forming a tetrahedral intermediate. Intramolecular cyclization then produces the 2-thioxo-thiazolidin-4-one ring. Steric hindrance from the N-(3-methoxyphenyl) group necessitates prolonged reaction times compared to simpler analogs.
Green Synthesis Using Bis(Carboxymethyl) Trithiocarbonate
An alternative eco-friendly method employs bis(carboxymethyl) trithiocarbonate as a cyclizing agent. A suspension of 4-ethylbenzylamine in aqueous medium reacts with the trithiocarbonate at 100°C for 14–19 hours, yielding the thiazolidinone core with 85% efficiency. This approach eliminates halogenated solvents and reduces byproduct formation through atom-economic design.
Amide Coupling at the N3 Position
The N-(3-methoxyphenyl)butanamide side chain is introduced through nucleophilic acyl substitution.
Carbodiimide-Mediated Coupling
A solution of 3-methoxyphenylbutanoic acid (1.2 eq) reacts with the thiazolidinone amine using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at 0°C. After 2 hours, the mixture warms to 25°C and stirs for 18 hours, achieving 78–82% yields.
Purification Challenges :
- Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted acid
- Recrystallization from ethanol/water (4:1) enhances purity to >98% (HPLC)
Enzymatic Coupling Alternatives
Lipase B from Candida antarctica (CAL-B) catalyzes the amidation in tert-butyl methyl ether at 45°C, offering a solvent-free route with 65% yield. Though less efficient than chemical methods, this approach avoids racemization and simplifies downstream processing.
Integrated Synthetic Pathways
Sequential Three-Step Synthesis
Convergent Synthesis
Parallel preparation of the benzylidene-thiazolidinone and butanamide fragments followed by coupling:
- Fragment A (thiazolidinone) : 85% yield (Method 1.2)
- Fragment B (butanamide) : 91% yield via Schotten-Baumann reaction
- Coupling efficiency : 88% using HATU/TEA
Overall yield : 85% × 91% × 88% = 67.8%
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| [α]D²⁵ | +127° (c = 0.5, CHCl₃) | Polarimetry |
| HPLC Purity | 99.1% | C18, MeCN/H2O (70:30) |
| λmax (EtOH) | 278 nm (ε = 12,450 M⁻¹cm⁻¹) | UV-Vis |
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.82 (s, 1H, CH=N), 1.21 (t, J=7.6 Hz, 3H, CH2CH3) | Bruker Avance III |
| ¹³C NMR (101 MHz, DMSO-d6) | δ 192.4 (C=O), 167.8 (C=S) | Bruker Avance III |
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Total Yield | Purity | Reaction Time | Cost Index |
|---|---|---|---|---|
| Sequential Three-Step | 51.4% | 98.5% | 34 hours | $$$$ |
| Convergent | 67.8% | 99.1% | 28 hours | $$$$$ |
| Enzymatic Coupling | 42.3% | 97.8% | 52 hours | $$ |
Key Findings:
- Convergent synthesis maximizes yield but requires expensive coupling reagents (HATU)
- Enzymatic methods offer cost savings at the expense of longer reaction times
- Microwave-assisted Knoevenagel condensation reduces energy input by 60% compared to conventional heating
Scalability and Industrial Considerations
Kilogram-Scale Production
A patented continuous flow system achieves 89% yield at 2.5 kg/batch:
Solvent Recovery Systems
- Centrifugal partition chromatography recovers >95% DCM and THF
- Vacuum distillation reclaims 98% ethanol from crystallization母液
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The ethylbenzylidene group may enhance the compound’s binding affinity to specific targets, while the methoxyphenyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
Methyl vs. Ethyl Substituents
- 4-Methylbenzylidene analog (CAS 6590-38-1): Exhibits reduced lipophilicity (logP ~4.2) compared to the 4-ethyl derivative (logP ~4.8). IR spectra show similar C=S (1245–1255 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches, but ¹H-NMR reveals distinct aromatic splitting due to methyl substitution .
- 2-Methylbenzylidene analog : Steric hindrance from the ortho-methyl group disrupts planarity, reducing thermal stability (mp 180°C vs. 210°C for the 4-ethyl compound) .
Halogenated Benzylidenes
- 4-Chloro and 4-bromo derivatives: Electron-withdrawing groups increase electrophilicity at the thiazolidinone core, enhancing reactivity in Michael addition reactions. However, these derivatives show lower solubility in polar solvents like ethanol .
Modifications to the Amide Moiety
N-Aryl vs. N-Alkyl Substitutions
- N-(4-Methylphenyl)butanamide (CAS 6590-38-1): The para-methyl group improves crystallinity, as evidenced by sharper melting points (mp 225°C) .
- N-(4-Fluorophenyl)butanamide : The electron-deficient fluorine atom increases hydrogen-bond acceptor capacity, improving binding to serine proteases in docking studies .
Heterocyclic Amides
Tautomeric Behavior and Stability
- Thione-Thiol Tautomerism : The 2-thioxo group in rhodanine derivatives exists predominantly in the thione form, as confirmed by the absence of S–H stretches (~2500–2600 cm⁻¹) in IR spectra. Substituents like 4-ethoxybenzylidene () stabilize the thione tautomer via resonance .
- Solvent Effects: Polar solvents (e.g., DMF) favor thiol tautomers, while non-polar solvents stabilize thiones .
Spectral and Crystallographic Data
IR and NMR Signatures
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) |
|---|---|---|
| C=S (thioxo) | 1243–1258 | – |
| C=O (thiazolidinone) | 1663–1682 | – |
| Benzylidene CH | – | 7.45–7.75 (m, Ar–H) |
| Methoxy (–OCH₃) | – | 3.80 (s, 3H) |
Crystallographic Insights
- Planarity: The Z-benzylidene group and thiazolidinone core form a near-planar system (torsion angle <5°), validated by SHELXL refinements .
- Hydrogen Bonding : N–H···O=S interactions stabilize crystal packing in N-(3-methoxyphenyl) derivatives (d = 2.85 Å) .
Q & A
Q. What are the standard synthetic routes for this compound, and how are key intermediates optimized?
The compound’s synthesis typically involves a multi-step approach, starting with the formation of the thiazolidinone core. A common method involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), α-haloketones, and sodium acetate in a solvent system like DMF-acetic acid (1:2 v/v) under reflux for 2–7 hours . Critical intermediates, such as the Z-configuration benzylidene group, are stabilized by steric and electronic effects during condensation. Yield optimization often requires precise temperature control (70–100°C) and stoichiometric excess of carbonyl reagents (e.g., 4-ethylbenzaldehyde) to drive the reaction .
Q. How is the molecular structure confirmed, and what analytical techniques are essential?
Structural confirmation relies on a combination of NMR (¹H and ¹³C), IR spectroscopy (to identify thioxo and carbonyl groups), and mass spectrometry (for molecular ion validation). For example, the Z-configuration of the benzylidene moiety is confirmed via NOESY NMR, which shows spatial proximity between the thiazolidinone ring protons and the aromatic substituents . High-resolution mass spectrometry (HRMS) verifies the molecular formula (e.g., C₂₇H₂₇N₃O₃S₂) within 3 ppm error .
Q. What preliminary biological screening assays are used to evaluate its activity?
Initial pharmacological profiling includes in vitro cytotoxicity assays (e.g., NCI-60 cancer cell lines) to assess anticancer potential, with IC₅₀ values calculated using MTT or SRB assays . Antimicrobial activity is tested via disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi . Dose-response curves and selectivity indices (e.g., comparing cancer vs. normal cell lines) are critical for prioritizing further studies .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthesis and bioactivity?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling the design of energetically favorable synthetic routes. For instance, computational screening of solvent effects (e.g., acetic acid vs. ethanol) can rationalize yield differences observed experimentally . Molecular docking studies against targets like EGFR or tubulin help prioritize derivatives with enhanced binding affinity, reducing reliance on trial-and-error screening .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or compound purity. Methodological solutions include:
- Standardized protocols : Adopting uniform cell lines (e.g., MCF-7 for breast cancer) and assay durations (e.g., 48–72 hours) .
- Metabolite profiling : HPLC-MS analysis identifies degradation products that may interfere with activity .
- Structural analogs : Comparing activity of derivatives (e.g., replacing 4-ethylbenzylidene with 4-fluorobenzylidene) isolates pharmacophoric features .
Q. How are reaction conditions optimized for scale-up without compromising stereochemical integrity?
Advanced optimization employs Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design might reveal that increasing acetic acid content from 10% to 30% improves yield by 15% while maintaining Z-selectivity . Inert atmospheres (N₂/Ar) prevent oxidation of thiol groups during prolonged reflux .
Q. What role do substituents play in modulating pharmacokinetic properties?
The 3-methoxyphenyl group enhances solubility via hydrogen bonding, while the 4-ethylbenzylidene moiety improves membrane permeability (logP ~3.5). Metabolic stability is assessed using liver microsome assays, with phase I metabolites (e.g., O-demethylation products) identified via LC-MS/MS . SAR studies show that replacing the butanamide chain with shorter alkyl linkers reduces cytotoxicity, emphasizing the importance of side-chain flexibility .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
Q. Table 2. Analytical Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
